2-(trifluoromethyl)pyridine-4-sulfonamide
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Overview
Description
2-(Trifluoromethyl)pyridine-4-sulfonamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonamide typically involves the introduction of the trifluoromethyl group and the sulfonamide group onto the pyridine ring. One common method involves the trifluoromethylation of 4-iodopyridine followed by sulfonamide formation. The reaction conditions often include the use of trifluoromethylating agents such as trifluoromethyl iodide and catalysts like copper or palladium complexes .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled introduction of functional groups. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)pyridine-4-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)pyridine-4-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)pyridine-4-sulfonamide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the sulfonamide group can form hydrogen bonds with target proteins. These interactions can modulate enzyme activity, receptor binding, and other biological processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the sulfonamide group, resulting in different reactivity and applications.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of a sulfonamide group, leading to different biological activities and chemical properties.
Uniqueness: 2-(Trifluoromethyl)pyridine-4-sulfonamide is unique due to the combination of its trifluoromethyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2408975-41-5 |
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Molecular Formula |
C6H5F3N2O2S |
Molecular Weight |
226.2 |
Purity |
95 |
Origin of Product |
United States |
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